7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione - 878452-50-7

7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2496688
CAS Number: 878452-50-7
Molecular Formula: C19H23FN6O3
Molecular Weight: 402.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of this compound is not described in the provided papers, similar purine-dione derivatives have been synthesized using various methods []. Common strategies involve:

Mechanism of Action
  • Kinase inhibition: Some purine-dione derivatives, like olomoucine [], act as kinase inhibitors, interfering with cellular signaling pathways.
  • Receptor modulation: Purine-dione derivatives can interact with various receptors, including adenosine receptors []. Depending on the specific receptor and its role, this interaction can lead to diverse physiological effects.
Applications
  • Therapeutic applications: Purine-dione derivatives have shown promise in treating various conditions like Parkinson's disease [] and cancer []. This compound could be investigated for similar therapeutic potential.

1. Linagliptin * Compound Description: Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. [] It works by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. Linagliptin exhibits good oral bioavailability and a long duration of action, allowing for once-daily dosing. []* Relevance: Linagliptin shares a similar core structure with the compound 7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione, both containing the 3-methyl-1H-purine-2,6-dione scaffold. The differences lie in the substituents at the 7 and 8 positions. This suggests that both compounds might target similar biological pathways or exhibit comparable pharmacological profiles.

2. 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)* Compound Description: ASP5854 is a potent dual antagonist of adenosine A1 and A2A receptors. [] It has shown efficacy in animal models of Parkinson's disease by ameliorating catalepsy and potentiating l-DOPA-induced rotational behavior. Furthermore, ASP5854 demonstrates neuroprotective effects and enhances cognitive function in preclinical studies. []* Relevance: Although structurally different from 7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione, ASP5854's mention in the context of central nervous system disorders suggests potential therapeutic applications for the former compound in similar conditions. The presence of a fluorine atom in both compounds further hints at shared physicochemical properties and potential interactions with biological targets.

3. Olomoucine Analogues* Compound Description: Olomoucine analogues are a group of compounds designed and synthesized as potential anticancer agents. [] These compounds are derived from olomoucine, a potent inhibitor of cyclin-dependent kinases (CDKs). [] The synthesized analogues displayed promising anticancer activity against the MCF-7 human breast cancer cell line, with some exhibiting even better inhibition than the reference drug doxorubicin. []* Relevance: While not directly structurally related to 7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione, the discussion of olomoucine analogues highlights the importance of exploring structural modifications in the pursuit of novel therapeutic agents. The success of these analogues in inhibiting cancer cell growth might encourage further investigation into the anticancer potential of 7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione or its derivatives.

4. C-11 (3-Methyl-1H-Purine-2,6-Dione Derivative)* Compound Description: C-11 is a 3-methyl-1H-purine-2,6-dione derivative investigated as a potential anti-obesity compound. [] The provided abstract doesn't delve into its specific mechanism of action but focuses on characterizing its in vivo metabolites using advanced analytical techniques like ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. []* Relevance: The close structural resemblance between C-11 and 7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione, specifically the shared 3-methyl-1H-purine-2,6-dione core, implies potential overlaps in their pharmacological profiles. The investigation of C-11 as an anti-obesity candidate suggests that 7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione might also possess similar properties worth exploring.

Properties

CAS Number

878452-50-7

Product Name

7-(4-fluorobenzyl)-3-methyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione

Molecular Formula

C19H23FN6O3

Molecular Weight

402.43

InChI

InChI=1S/C19H23FN6O3/c1-24-16-15(17(27)23-19(24)28)26(12-13-2-4-14(20)5-3-13)18(22-16)21-6-7-25-8-10-29-11-9-25/h2-5H,6-12H2,1H3,(H,21,22)(H,23,27,28)

InChI Key

XTVFTURZDOOSLT-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN3CCOCC3)CC4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.